![molecular formula C6H13N3 B13958658 2,7,9-Triazabicyclo[3.3.1]nonane CAS No. 501414-21-7](/img/structure/B13958658.png)
2,7,9-Triazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,9-Triazabicyclo[331]nonane is a bicyclic compound characterized by the presence of three nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-Triazabicyclo[3.3.1]nonane typically involves the cyclization of compounds containing the 2,4-bis(chloromethyl)piperidine moiety. One common method is the [4 + 4] self-condensation of β-formyl-β-nitroenamine in the presence of ammonium acetate . This reaction proceeds through intramolecular ring transformation, resulting in the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,7,9-Triazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple nitrogen atoms and the strained bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2,7,9-Triazabicyclo[3.3.1]nonane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,7,9-Triazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as AMPA receptors. As a positive allosteric modulator, it enhances the activity of these receptors by binding to specific sites, thereby increasing the receptor’s response to its natural ligand . This modulation can lead to improved cognitive functions and memory.
Comparison with Similar Compounds
Similar Compounds
3,7,9-Tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but contains trifluoromethylsulfonyl groups, which impart different chemical properties.
3,7-Diazabicyclo[3.3.1]nonane: Another related compound, which lacks one nitrogen atom compared to 2,7,9-Triazabicyclo[3.3.1]nonane, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of nitrogen atoms within the bicyclic framework. This structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
CAS No. |
501414-21-7 |
|---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
2,7,9-triazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-8-6-4-7-3-5(1)9-6/h5-9H,1-4H2 |
InChI Key |
GRWKYBSLMMNQIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CNCC1N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)

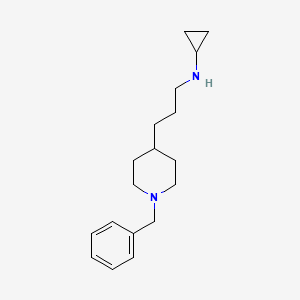


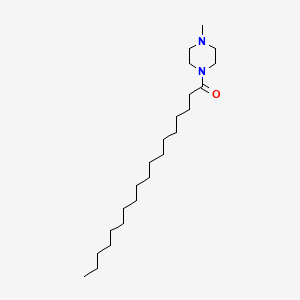
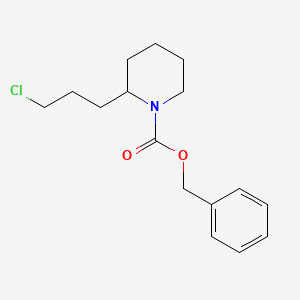
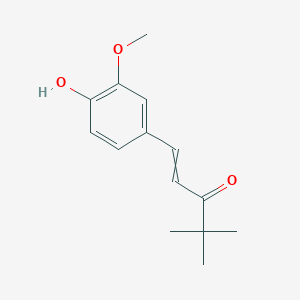
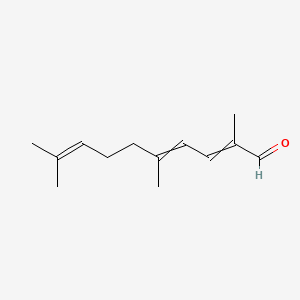
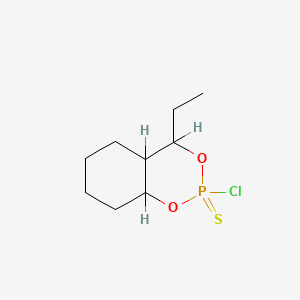
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
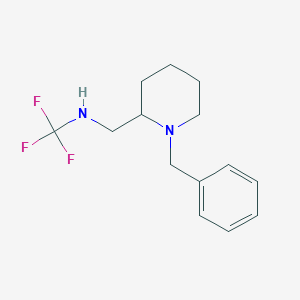
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
